The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 500.54 g/mol. This compound is categorized as a hypoxia-activated prodrug, which means it is designed to become active in low oxygen environments, making it particularly relevant in cancer therapy where hypoxic conditions are common.
The synthesis of this compound involves several intricate steps to construct the thieno[3,2-d]pyrimidine core and attach various functional groups. The methods typically employed include:
Technical details regarding specific reagents and conditions can vary based on the desired stereochemistry and yield optimization .
The molecular structure of 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide can be represented by its InChI and SMILES notations:
InChI=1S/C22H20N4O6S2/c1-31-17-8-7-15(11-18(17)32-2)25-21(28)20-16(9-10-33-20)24-22(25)34-12-19(27)23-13-3-5-14(6-4-13)26(29)30/h3-8,11H,9-10,12H2,1-2H3,(H,23,27)
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])OC
These notations provide a comprehensive representation of the compound's connectivity and stereochemistry.
The chemical reactivity of this compound is largely dictated by its functional groups:
Each reaction pathway requires careful consideration of reaction conditions to maintain structural integrity while achieving desired modifications .
The mechanism by which 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide exerts its effects is primarily linked to its activation in hypoxic environments.
This targeted mechanism enhances therapeutic efficacy while potentially reducing side effects associated with conventional chemotherapeutics .
The physical properties of this compound include:
Chemical properties include:
This compound has several promising applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: